molecular formula C20H18N2O6 B2509176 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one CAS No. 728031-56-9

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one

Cat. No.: B2509176
CAS No.: 728031-56-9
M. Wt: 382.372
InChI Key: GHPIPWFLANXOAV-UHFFFAOYSA-N
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Description

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of furan, piperazine, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl and piperazine intermediates. The key steps include:

    Formation of Furan-2-carbonyl Intermediate: This can be achieved through the acylation of furan with an appropriate acyl chloride under acidic conditions.

    Synthesis of Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with the furan-2-carbonyl intermediate in the presence of a base such as triethylamine.

    Coupling with Chromenone: The final step involves coupling the piperazine derivative with 6-methoxy-2H-chromen-2-one using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy group on the chromenone ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets in biological systems. The furan and chromenone moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbonyl Derivatives: Compounds like furan-2-carbonyl chloride and furan-2,3-dione.

    Piperazine Derivatives: Compounds such as 1-(furan-2-carbonyl)piperazine and 1-(4-methoxyphenyl)piperazine.

    Chromenone Derivatives: Compounds like 6-methoxy-2H-chromen-2-one and 7-hydroxy-4-methylcoumarin.

Uniqueness

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one is unique due to its combination of furan, piperazine, and chromenone moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-26-14-4-5-16-13(11-14)12-15(20(25)28-16)18(23)21-6-8-22(9-7-21)19(24)17-3-2-10-27-17/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPIPWFLANXOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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